molecular formula C20H12N2O2 B7781594 Quinacridone CAS No. 39283-39-1

Quinacridone

Cat. No. B7781594
CAS RN: 39283-39-1
M. Wt: 312.3 g/mol
InChI Key: NRCMAYZCPIVABH-UHFFFAOYSA-N
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Description

Quinacridone is an organic compound used as a pigment. It belongs to the quinacridone pigment family, which is extensively used in industrial colorant applications such as robust outdoor paints, inkjet printer ink, tattoo inks, artists’ watercolor paints, and color laser printer toner1. As pigments, the quinacridones are insoluble1.



Synthesis Analysis

The synthesis of quinacridone involves the condensation of succinosuccinate esters with aniline followed by cyclization to afford dihydroquinacridone, which are readily dehydrogenated. The latter is then oxidized to quinacridone1. Derivatives of quinacridone can be readily obtained by employing substituted anilines1.



Molecular Structure Analysis

Quinacridone and its substituted analogs were investigated using powder X-ray diffraction and terahertz spectroscopy2. The temperature dependence of the crystal structures of two quinacridone polymorphs (β and γ), along with the common variant 2,9-dimethylquinacridone, were studied2.



Chemical Reactions Analysis

The temperature dependence of the crystal structures of two quinacridone polymorphs (β and γ), along with the common variant 2,9-dimethylquinacridone, were investigated using powder X-ray diffraction and terahertz spectroscopy2. Some of the powder X-ray diffraction features in only β-quinacridone underwent anomalous shifting with temperature change2.



Physical And Chemical Properties Analysis

Quinacridone has a molar mass of 312.328 g·mol−1 and appears as a red powder1. It is insoluble in water1. The temperature dependence of the crystal structures of two quinacridone polymorphs (β and γ), along with the common variant 2,9-dimethylquinacridone, were investigated2.


Scientific Research Applications

  • Nonlinear Optical Properties : Quinacridone-based compounds have been proposed for enhancing nonlinear optical (NLO) properties. These compounds show promising NLO responses and can be beneficial in modern hi-tech applications (Khan et al., 2019).

  • Organic Semiconductors : Quinacridone, a hydrogen-bonded molecule, shows potential as an organic semiconductor with field-effect mobility comparable to pentacene. It demonstrates more efficient photoinduced charge generation than pentacene, suggesting new avenues for organic semiconductor design (Głowacki et al., 2012).

  • Solid-State Luminescence : Incorporating quinacridone into dendrimers enhances solubility, reduces aggregation, and improves luminescence in condensed phases. This suggests potential applications in electroluminescent emitters (Ortiz et al., 2005).

  • Biological Applications : Quinacridone derivatives interact with different DNA forms and have been studied for their cellular permeability, localization, and cytotoxicity, providing insights for drug design and fluorescent probes (Liu et al., 2015).

  • Photovoltaics : Quinacridone derivatives enhance the performance of bulk-heterojunction solar cells, increasing power conversion efficiency. This highlights their role in improving existing organic photovoltaic cells (Pho et al., 2011).

  • Pigment Dispersants : The degree of fibrillation of cellulose fibers affects their performance as dispersants for quinacridone, which is used as a pigment. Fibrillated cellulose particles can inhibit quinacridone aggregation, affecting color properties (Saito et al., 2022).

  • Crystal Engineering : Research on quinacridones over thirty years covers aspects like crystallography, bonding hypothesis, and structure-hue relationships, contributing to the understanding of extended organic mesomeric molecules (Lincke, 2000).

Safety And Hazards

properties

IUPAC Name

5,12-dihydroquinolino[2,3-b]acridine-7,14-dione
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InChI

InChI=1S/C20H12N2O2/c23-19-11-5-1-3-7-15(11)21-17-10-14-18(9-13(17)19)22-16-8-4-2-6-12(16)20(14)24/h1-10H,(H,21,23)(H,22,24)
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InChI Key

NRCMAYZCPIVABH-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC4=C(C=C3N2)C(=O)C5=CC=CC=C5N4
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Molecular Formula

C20H12N2O2
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DSSTOX Substance ID

DTXSID5027354
Record name 5,12-Dihydroquino[2,3-b]acridine-7,14-dione
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Molecular Weight

312.3 g/mol
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Physical Description

Dry Powder; Liquid; Other Solid, Red to violet solid; Bluish or yellowish tint depending of form; [HSDB] Red odorless powder; [MSDSonline], Solid
Record name Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-
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Record name Cinquasia Red
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Solubility

Insoluble in water, Insoluble in organic solvents and dispersion media.
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Density

1.5
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Product Name

Quinacridone

Color/Form

Red to violet solid with blueish or yellowish tint depending upon crystalline form., particle characteristics: thin plates

CAS RN

1047-16-1
Record name Quinacridone
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Melting Point

390 °C
Record name Quinacridone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,400
Citations
D Lüftner, S Refaely-Abramson, M Pachler, R Resel… - Physical Review B, 2014 - APS
… In conclusion, we have studied the electronic structure of the organic molecule quinacridone in the … For the crystalline bulk β phase of quinacridone, we have conducted angle-resolved …
Number of citations: 78 journals.aps.org
C Wang, Z Zhang, Y Wang - Journal of Materials Chemistry C, 2016 - pubs.rsc.org
Organic electronic materials are a hot topic of both academic and industrial studies because of their wide range of applications in various fields, eg displays, lighting and solar cells. In …
Number of citations: 65 pubs.rsc.org
G Lincke, HU Finzel - Crystal Research and Technology, 1996 - Wiley Online Library
… The calculated pattern of alpha-quinacridone is compared with the … alpha-quinacridone is stressed by generation of a combined pattern of 50% alpha- and 50% gammaquinacridone, …
Number of citations: 33 onlinelibrary.wiley.com
K Ye, J Wang, H Sun, Y Liu, Z Mu, F Li… - The Journal of …, 2005 - ACS Publications
… quinacridone derivatives and fatty acids at the liquid/graphite interface leads to the formation of chiral arrays for quinacridone … of N,N‘-di(n-butyl)quinacridone were prepared by vacuum …
Number of citations: 151 pubs.acs.org
SQ Lomax - Studies in Conservation, 2005 - Taylor & Francis
It is the aim of this review to describe and characterize two groups of synthetic organic pigments, the phthalocyanines and quinacridones, which resemble each other in terms of their …
Number of citations: 79 www.tandfonline.com
H Min, IS Park, T Yasuda - Angewandte Chemie, 2021 - Wiley Online Library
Herein, we report a material design of linear cis‐quinacridone (cis‐QA) derivatives as delayed fluorescence luminogens. In contrast to the widely studied traditional trans‐isomers, the …
Number of citations: 64 onlinelibrary.wiley.com
E Daniel Głowacki, L Leonat, M Irimia-Vladu… - Applied Physics …, 2012 - pubs.aip.org
… We conclude that the larger photocurrent yield of quinacridone versus pentacene is explained by the more efficient polarization of excitons into free carriers in quinacridone. …
Number of citations: 105 pubs.aip.org
D Zhao, RM Saputra, P Song, Y Yang, F Ma, Y Li - Solar Energy, 2020 - Elsevier
Five D-π-AA type of heterocyclic polycyclic aromatic hydrocarbons (hetero-PAHs) organic molecules with quinacridone (QA) derivatives as the core bridge connected with different …
Number of citations: 35 www.sciencedirect.com
SE Shaheen, B Kippelen, N Peyghambarian… - Journal of applied …, 1999 - pubs.aip.org
… and N,N di-isoamyl quinacridone (DIQA), a soluble quinacridone derivative. We find that the … Since quinacridone has poor solubility in most solvents, we synthesized a quinacridone …
Number of citations: 172 pubs.aip.org
DH Apaydin, ED Głowacki… - Angewandte Chemie …, 2014 - Wiley Online Library
… pigment namely, quinacridone. An electrochemically reduced electrode consisting of a quinacridone thin film (ca. 100 nm thick)on an ITO support forms a quinacridone carbonate salt. …
Number of citations: 64 onlinelibrary.wiley.com

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